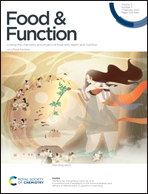Nutritional strategies for dealing with depression
Food & Function Pub Date: 2013-09-25 DOI: 10.1039/C3FO60246J
Abstract
Depression is a highly recurrent and debilitating psychiatric disorder associated with multicausal origins. Impairments in the monoaminergic transmission, increased glutamatergic excitotoxicity, neuroinflammation, oxidative stress and deficits in neurotrophic factors are the main hypothesis raised in order to explain the etiological basis of depression. Although the current antidepressant therapy usually alleviates symptoms and prevents recurrence of episodes, the delay in the onset of the therapeutic effect and the refractory or intolerant responses exhibited by a large number of patients are the main drawbacks of the current therapy. For these reasons, several studies have dealt with the investigation of alternative therapeutic approaches or adjunctive strategies which could improve clinical outcomes. One potential adjunctive treatment with conventional antidepressants involves the use of nutraceuticals (a food, a part of a food, a vitamin, a mineral, or a herb that provides health benefits). In this review, we will focus on the main nutrients, phytochemicals and food that have been shown to have beneficial effects against depression.

Recommended Literature
- [1] Lewis base assisted B–H bond redistribution in borazine and polyborazylene†
- [2] Inside front cover
- [3] Ladder-type bithiophene imide-based organic semiconductors: understanding charge transport mechanisms in organic field effect transistors†
- [4] Mulberry and mulberry wine extract increase the number of mitochondria during brown adipogenesis†
- [5] Pressure-induced bandgap engineering of lead-free halide double perovskite (NH4)2SnBr6†
- [6] Influence of synthesis and substitution on the structure and ionic transport properties of lithium rare earth metal halides†
- [7] Naturally occurring thiophens. Part V. Acetylenic thiophens from the Basidiomycete Daedalea juniperina Murr
- [8] The RbSr 2Σ+ ground state investigated via spectroscopy of hot and ultracold molecules†‡
- [9] Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes†
- [10] Heterogeneous atmospheric aerosol chemistry: laboratory studies of chemistry on water droplets










